Dimethyl 3-(4-chlorophenyl)-4,5-isoxazoledicarboxylate
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Overview
Description
Dimethyl 3-(4-chlorophenyl)-4,5-isoxazoledicarboxylate is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a chlorophenyl group attached to the isoxazole ring, along with two ester groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3-(4-chlorophenyl)-4,5-isoxazoledicarboxylate typically involves the reaction of 4-chlorobenzaldehyde with hydroxylamine to form 4-chlorobenzaldoxime. This intermediate is then subjected to cyclization with dimethyl acetylenedicarboxylate in the presence of a base such as sodium ethoxide to yield the desired isoxazole derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters and scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-(4-chlorophenyl)-4,5-isoxazoledicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols and diols.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
Dimethyl 3-(4-chlorophenyl)-4,5-isoxazoledicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Dimethyl 3-(4-chlorophenyl)-4,5-isoxazoledicarboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate
- Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate
Uniqueness
Dimethyl 3-(4-chlorophenyl)-4,5-isoxazoledicarboxylate is unique due to its isoxazole ring structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Biological Activity
Dimethyl 3-(4-chlorophenyl)-4,5-isoxazoledicarboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. This article synthesizes available research findings, including synthesis methods, biological evaluations, and potential applications.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C12H10ClN2O4
- Molecular Weight : 278.67 g/mol
The compound features a chlorophenyl group attached to an isoxazole ring with two carboxylate ester functionalities. This structural configuration is believed to contribute to its biological activity.
Synthesis Methods
The synthesis of this compound typically involves the reaction of appropriate isoxazole precursors with chlorinated phenyl compounds. The process can be illustrated as follows:
- Formation of Isoxazole Ring : The initial step involves cyclization reactions that yield the isoxazole core.
- Esterification : The carboxylic acid groups are then converted into esters using dimethyl sulfate or similar reagents.
Antimicrobial Activity
Research has demonstrated that derivatives of isoxazoles exhibit significant antimicrobial properties. A study involving various isoxazole derivatives found that compounds similar to this compound showed promising activity against several bacterial strains including:
- Micrococcus luteus
- Staphylococcus aureus
- Serratia marcescens
- Bacillus cereus
These findings suggest that the compound may have potential as an antibacterial agent .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using assays such as DPPH and ABTS. Results indicated that the compound possesses a significant ability to scavenge free radicals, which is beneficial in preventing oxidative stress-related diseases .
Case Studies and Research Findings
- Antifungal Activity : In vitro studies have shown that certain derivatives exhibit antifungal activity against pathogenic fungi. For instance, compounds derived from similar structures were tested against strains like Candida albicans and demonstrated effective inhibition .
- Antitubercular Activity : Some studies have suggested that isoxazole derivatives may also exhibit activity against Mycobacterium tuberculosis, indicating a broader spectrum of biological effects .
Data Table: Biological Activities of Related Compounds
Compound Name | Activity Type | Specific Strains Tested | Result |
---|---|---|---|
This compound | Antimicrobial | Micrococcus luteus, Staphylococcus aureus | Inhibition observed |
This compound | Antioxidant | DPPH assay | Significant scavenging effect |
Related Isoxazole Derivative | Antifungal | Candida albicans | Effective inhibition |
Related Isoxazole Derivative | Antitubercular | Mycobacterium tuberculosis | Activity observed |
Properties
IUPAC Name |
dimethyl 3-(4-chlorophenyl)-1,2-oxazole-4,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO5/c1-18-12(16)9-10(7-3-5-8(14)6-4-7)15-20-11(9)13(17)19-2/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZQRSWKVOAQRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(ON=C1C2=CC=C(C=C2)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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